tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate
Overview
Description
Tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate is a useful research compound. Its molecular formula is C31H53ClN6O4 and its molecular weight is 609.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Stereochemical Studies on Saturated Heterocycles
Research by Bernáth et al. (1985) focused on the preparation and conformational study of partially saturated benzoxazines, benzoxazin-2-ones, and benzoxazine-2-thiones, highlighting the significance of stereochemistry in saturated heterocycles. The study details the synthesis of bicyclic cis- and trans-pyrimidin-4-ones from amino acids, demonstrating the complexity and diversity of chemical reactions possible with compounds having similar structural motifs (Bernáth et al., 1985).
Fungicidal Properties of Pyrimidine Derivatives
Tumkevicius et al. (2013) described the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to 5-amino-4-(substituted amino)pyrrolo[2,3-d]pyrimidine-6-carboxylic acids. This work underscores the potential for creating fungicidal agents from pyrimidine derivatives, indicating a research avenue for developing new antimicrobial compounds (Tumkevicius et al., 2013).
Synthesis of Heterocyclic Systems
Selič et al. (1997) explored the synthesis of heterocyclic systems using methyl and phenylmethyl esters, focusing on the preparation of pyrido[1,2-a]pyrimidin-4-ones among others. This research highlights the synthetic versatility and potential applications of compounds with similar functional groups in developing novel heterocyclic compounds (Selič et al., 1997).
Surface Chemistry and Amidation Reactions
Wang et al. (2011) investigated the EDC/NHS activation mechanisms between poly(acrylic acid) and poly(methacrylic acid) brushes, providing insights into the surface chemistry and amidation reactions relevant to the immobilization of biomolecules. This research could be pertinent to understanding the interactions and potential applications of complex esters in surface chemistry and biomaterials development (Wang et al., 2011).
Properties
IUPAC Name |
tert-butyl N-[[4-[[(4-amino-6-chloropyrimidin-2-yl)amino]methyl]cyclohexyl]methyl]-N-[3-[cyclohexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53ClN6O4/c1-30(2,3)41-28(39)37(17-10-18-38(24-11-8-7-9-12-24)29(40)42-31(4,5)6)21-23-15-13-22(14-16-23)20-34-27-35-25(32)19-26(33)36-27/h19,22-24H,7-18,20-21H2,1-6H3,(H3,33,34,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVPZVDCQPRFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCN(C1CCCCC1)C(=O)OC(C)(C)C)CC2CCC(CC2)CNC3=NC(=CC(=N3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53ClN6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670444 | |
Record name | tert-Butyl [(4-{[(4-amino-6-chloropyrimidin-2-yl)amino]methyl}cyclohexyl)methyl]{3-[(tert-butoxycarbonyl)(cyclohexyl)amino]propyl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
609.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917022-13-0 | |
Record name | tert-Butyl [(4-{[(4-amino-6-chloropyrimidin-2-yl)amino]methyl}cyclohexyl)methyl]{3-[(tert-butoxycarbonyl)(cyclohexyl)amino]propyl}carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00670444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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